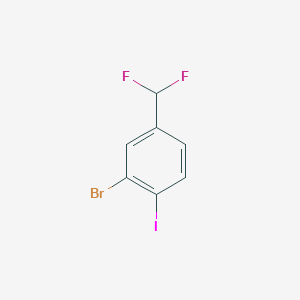

2-Bromo-4-(difluoromethyl)-1-iodobenzene

Description

Significance of Aryl Halides as Synthetic Intermediates in Modern Organic Synthesis

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. chemicalbook.com They are indispensable intermediates in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to polymers and dyes. chemicalbook.comallgreenchems.com Their utility stems from their ability to participate in a wide range of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.

The carbon-halogen bond in aryl halides is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds. allgreenchems.com Reactions such as the Suzuki, Heck, and Sonogashira couplings, often catalyzed by palladium complexes, rely on aryl halides as electrophilic partners. The reactivity of the aryl halide in these reactions is dependent on the nature of the halogen, with the bond strength decreasing and reactivity increasing in the order of C-Cl < C-Br < C-I. This differential reactivity is a cornerstone of modern synthetic strategy, allowing for selective functionalization of polyhalogenated arenes. For instance, in a molecule containing both bromine and iodine, the more reactive carbon-iodine bond can be selectively targeted in a cross-coupling reaction, leaving the carbon-bromine bond intact for subsequent transformations. wikipedia.org

Strategic Importance of Fluorine and Difluoromethyl Moieties in Advanced Chemical Research

The incorporation of fluorine into organic molecules has become a widespread strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound.

The difluoromethyl group (-CF2H) is of particular interest as it is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. This means it can mimic these functional groups in biological systems while offering improved metabolic stability and enhanced lipophilicity, which can lead to better bioavailability of drug candidates. thermofisher.com The difluoromethyl group can also act as a lipophilic hydrogen bond donor, a property that can enhance binding affinity to biological targets. thermofisher.com The introduction of the -CF2H group can lead to improved central nervous system penetration and can stabilize metabolically labile positions within a molecule.

Overview of 2-Bromo-4-(difluoromethyl)-1-iodobenzene within the Context of Highly Functionalized Aromatic Scaffolds

2-Bromo-4-(difluoromethyl)-1-iodobenzene is a trifunctionalized aromatic compound that embodies the strategic advantages of both polyhalogenation and difluoromethylation. While specific research literature on this exact isomer is limited, its chemical architecture suggests significant potential as a versatile building block in organic synthesis. Its isomer, 4-Bromo-2-(difluoromethyl)-1-iodobenzene (CAS No. 1261819-63-9), is commercially available, indicating the synthetic accessibility of this class of compounds. chemicalbook.combldpharm.com

The structure of 2-Bromo-4-(difluoromethyl)-1-iodobenzene features three distinct functional points:

An iodine atom at the 1-position.

A bromine atom at the 2-position.

A difluoromethyl group at the 4-position.

This arrangement allows for a programmed, regioselective approach to the synthesis of more complex molecules. The carbon-iodine bond is the most reactive site for transformations like Suzuki or Sonogashira couplings. The carbon-bromine bond, being less reactive, can be functionalized in a subsequent step. The difluoromethyl group, with its unique electronic and steric properties, can influence the reactivity of the aromatic ring and impart desirable characteristics to the final product.

Due to the lack of specific literature on 2-Bromo-4-(difluoromethyl)-1-iodobenzene, its precise physical properties are not documented. However, data for the closely related isomer, 4-Bromo-2-(difluoromethyl)-1-iodobenzene, indicates it is a white, low-melting solid with a melting point of 26.3-27.8 °C. apolloscientific.co.uk It is reasonable to infer that 2-Bromo-4-(difluoromethyl)-1-iodobenzene would have similar physical properties.

The synthesis of such a molecule would likely involve a multi-step sequence, leveraging standard aromatic functionalization reactions. A plausible synthetic route could start from a readily available difluoromethylated aniline (B41778) derivative, followed by diazotization and subsequent Sandmeyer-type reactions to introduce the bromo and iodo substituents. The precise order of these steps would be crucial to ensure the desired regiochemistry. wikipedia.orggoogle.com

The potential applications for this molecule are broad. In medicinal chemistry, it could serve as a key intermediate for the synthesis of novel drug candidates, where the difluoromethyl group could enhance metabolic stability and the aryl core could be further elaborated through cross-coupling reactions at the bromo and iodo positions. In materials science, it could be used to create novel organic electronic materials, where the heavy atoms and the polar difluoromethyl group could influence properties such as charge transport and luminescence.

The table below provides a summary of the key chemical identifiers for the related isomer, 4-Bromo-2-(difluoromethyl)-1-iodobenzene.

| Identifier | Value |

|---|---|

| Compound Name | 4-Bromo-2-(difluoromethyl)-1-iodobenzene |

| CAS Number | 1261819-63-9 |

| Molecular Formula | C7H4BrF2I |

| Molecular Weight | 332.91 g/mol |

| Appearance | White low-melting solid |

| Melting Point | 26.3-27.8 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLBUFHDSYSDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches for the Synthesis of 2 Bromo 4 Difluoromethyl 1 Iodobenzene

Retrosynthetic Disconnections and Precursor Identification for the Titled Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-Bromo-4-(difluoromethyl)-1-iodobenzene, two primary retrosynthetic disconnections are considered, leading to distinct synthetic strategies.

Pathway A: Halogenation of a Difluoromethylated Precursor

This approach involves the sequential introduction of the halogen atoms onto a benzene (B151609) ring already bearing the difluoromethyl group. The key precursor in this pathway is 4-(difluoromethyl)aniline (B1424316).

Disconnection 1 (C-I bond): The iodo group can be introduced via a Sandmeyer reaction from the corresponding diazonium salt, which is in turn derived from an amino group. This leads to the precursor 2-bromo-4-(difluoromethyl)aniline (B3228178).

Disconnection 2 (C-Br bond): The bromo group can be introduced via electrophilic bromination of 4-(difluoromethyl)aniline. The amino group is a strong ortho-, para-director, and the difluoromethyl group is a meta-director. Therefore, bromination is expected to occur at the position ortho to the amino group and meta to the difluoromethyl group, yielding the desired 2-bromo-4-(difluoromethyl)aniline intermediate.

Disconnection 3 (C-CF2H bond): The synthesis of 4-(difluoromethyl)aniline can be envisioned from 4-aminobenzaldehyde (B1209532) through a deoxofluorination reaction or from a suitable precursor that can be converted to the difluoromethyl group.

Pathway B: Difluoromethylation of a Dihalogenated Precursor

This strategy involves introducing the difluoromethyl group onto a benzene ring that already contains the bromo and iodo substituents. The key precursor in this pathway is 1-bromo-3-iodobenzene (B1265593).

Disconnection 1 (C-CF2H bond): The difluoromethyl group can be introduced via various difluoromethylation methods, such as electrophilic, nucleophilic, or radical pathways. The regioselectivity of this step is crucial and will be influenced by the directing effects of the existing bromo and iodo substituents. Both bromine and iodine are ortho-, para-directors. Therefore, the introduction of the difluoromethyl group would be directed to the positions ortho or para to these halogens. In the case of 1-bromo-3-iodobenzene, the positions ortho to bromine are 2 and 4, and the position para is 5. The positions ortho to iodine are 2 and 4, and the position para is 5. Thus, the desired 4-position is activated by both halogens.

Disconnection 2 (C-Br and C-I bonds): The precursor 1-bromo-3-iodobenzene can be synthesized from 3-bromoaniline (B18343) via a Sandmeyer reaction to introduce the iodine atom.

Direct Halogenation Strategies on Aromatic Substrates for Installing Bromine and Iodine

The introduction of bromine and iodine onto the aromatic ring is a fundamental step in the synthesis of the target compound. The regioselectivity of these reactions is paramount and is governed by the electronic and steric effects of the substituents already present on the ring.

Regioselective Bromination Methodologies

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. The choice of brominating agent and reaction conditions can significantly influence the regioselectivity and yield of the reaction.

For a substrate like 4-(difluoromethyl)aniline, the powerful ortho-, para-directing effect of the amino group will dominate. The difluoromethyl group, being electron-withdrawing, is a deactivating meta-director. Therefore, bromination is strongly favored at the positions ortho to the amino group.

| Brominating Reagent | Catalyst/Conditions | Substrate Example | Regioselectivity | Reference |

| Bromine (Br₂) | Acetic acid | Aniline (B41778) | Ortho, Para | Generic |

| N-Bromosuccinimide (NBS) | DMF | 4-Fluoroaniline | Ortho to amine | chemicalbook.com |

| Bromine (Br₂) | Iron filings | m-Aminobenzotrifluoride | Ortho to amine | Generic |

Regioselective Iodination Methodologies

Direct iodination of aromatic compounds is often more challenging than bromination due to the lower reactivity of iodine. Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species. orgoreview.com

In the context of synthesizing 2-Bromo-4-(difluoromethyl)-1-iodobenzene from 2-bromo-4-(difluoromethyl)aniline, the Sandmeyer reaction is a highly effective method for introducing the iodine atom with precise regioselectivity. organic-chemistry.org This reaction involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion.

| Iodination Method | Reagents | Substrate Example | Regioselectivity | Reference |

| Sandmeyer Reaction | NaNO₂, HCl, KI | Aromatic amines | Ipso-substitution | organic-chemistry.org |

| Iodine and Oxidizing Agent | I₂, H₂O₂/H₂SO₄ | Activated aromatics | Ortho, Para to activating groups | orgoreview.com |

| N-Iodosuccinimide (NIS) | Triflic acid | Deactivated aromatics | Governed by directing groups | Generic |

Introduction of the Difluoromethyl Group via Various Methodologies

The introduction of the difluoromethyl (CF₂H) group is a key transformation in the synthesis of the target compound. This group can be installed using either electrophilic or nucleophilic difluoromethylating reagents.

Electrophilic Difluoromethylation Techniques and Reagents

Electrophilic difluoromethylation involves the reaction of a nucleophilic aromatic substrate with a reagent that delivers a "CF₂H⁺" equivalent. These reagents are often hypervalent iodine compounds or sulfonium (B1226848) salts. This approach would be suitable for Pathway B, where the dihalogenated benzene is the nucleophile.

| Reagent Type | Example Reagent | Substrate Type | Reference |

| Hypervalent Iodine | [Bis(difluoroacetoxy)iodo]benzene | Heterocycles | Generic |

| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | Aromatic compounds | Generic |

Nucleophilic Difluoromethylation Reagents and Protocols

Nucleophilic difluoromethylation involves the reaction of an electrophilic substrate with a reagent that acts as a source of a "CF₂H⁻" nucleophile. This method could also be applied in Pathway B, for instance, by converting one of the halogen atoms of 1-bromo-3-iodobenzene into an organometallic species followed by reaction with a difluoromethyl source, or through a transition-metal-catalyzed cross-coupling reaction.

| Reagent | Activator/Catalyst | Substrate Type | Reference |

| (Trifluoromethyl)trimethylsilane (TMSCF₂H) | CsF / Copper or Palladium catalyst | Alkyl bromides and iodides | Generic |

| Bromodifluoromethyl phenyl sulfone | Base | Aldehydes | Generic |

Radical Difluoromethylation Approaches

The introduction of a difluoromethyl (-CF2H) group onto an aromatic ring via a radical pathway represents a powerful, modern strategy. These methods typically involve the generation of a difluoromethyl radical (•CF2H), which is then coupled with an aryl precursor. For the synthesis of 2-Bromo-4-(difluoromethyl)-1-iodobenzene, this would entail the use of a 2-bromo-1-iodobenzene substrate.

A prominent method in this category is metallaphotoredox catalysis. princeton.edu This dual catalytic system combines a photoredox catalyst with a nickel catalyst to enable the coupling of aryl halides with a •CF2H radical source under mild conditions. princeton.edursc.org A common and commercially available source for the difluoromethyl radical is bromodifluoromethane (B75531) (BrCF2H). princeton.edu The mechanism often involves a silyl (B83357) radical, generated photocatalytically, which abstracts a bromine atom from BrCF2H to produce the key •CF2H intermediate. princeton.edumdpi.com This radical can then engage in a nickel-mediated cross-coupling cycle with the aryl halide substrate. rsc.org

When applying this to a 2-bromo-1-iodobenzene precursor, the inherent difference in reactivity between the C–I and C–Br bonds becomes a critical factor for selectivity. The carbon-iodine bond is weaker and generally more susceptible to oxidative addition in cross-coupling reactions, suggesting that the difluoromethylation would likely occur at the 1-position, displacing the iodine atom.

Other sources of the difluoromethyl radical include reagents like difluoromethyl sulfones and sulfoximines, which can release the •CF2H radical under specific photoredox conditions. sioc.ac.cn Zinc-based reagents, such as stable and isolable difluoromethyl zinc compounds, have also been successfully used in nickel-catalyzed difluoromethylation of aryl iodides and bromides at room temperature. acs.orgcapes.gov.brscilit.com

Table 1: Comparison of Selected Radical Difluoromethylation Systems for Aryl Halides

| Catalyst System | CF2H Source | Key Features | Potential Substrate | Ref. |

|---|---|---|---|---|

| Dual Nickel/Photoredox | Bromodifluoromethane (BrCF2H) | Mild conditions; Utilizes a silyl radical for •CF2H generation. | 2-Bromo-1-iodobenzene | princeton.edu |

| Nickel Catalyst | Difluoromethyl Zinc Reagent | Room temperature reaction; applicable to aryl iodides and bromides. | 2-Bromo-1-iodobenzene | capes.gov.brscilit.com |

| Palladium Catalyst | TMSCF2H (Difluoromethyltrimethylsilane) | Uses electron-rich monophosphine ligands; suitable for aryl bromides. | 2-Iodo-1-(trimethylsilyl)benzene | acs.org |

| Copper Catalyst | Difluoromethyl Zinc Reagent | Enabled by aryl radical activation of C-I bonds. | Alkyl Iodides (principle may extend) | nih.gov |

Sequential Functionalization Strategies for Assembling the 2-Bromo-4-(difluoromethyl)-1-iodobenzene Framework

Sequential functionalization offers a more classical and often more controlled approach to constructing highly substituted aromatic compounds. This strategy builds the target molecule step-by-step, allowing for precise control over the placement of each functional group. A plausible synthetic route could commence from a more readily available starting material, such as 4-bromobenzotrifluoride.

A hypothetical, multi-step synthesis could proceed as follows:

Nitration: The first step would be the nitration of 4-bromobenzotrifluoride. The trifluoromethyl group is a meta-director, while the bromine is an ortho-, para-director. This would lead to the formation of 4-bromo-1-nitro-2-(trifluoromethyl)benzene.

Reduction of Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., H2, Pd/C) or metal-acid reduction (e.g., Sn, HCl), yielding 4-bromo-2-(trifluoromethyl)aniline.

Sandmeyer Reaction (Iodination): The resulting aniline is an ideal precursor for introducing iodine via the Sandmeyer reaction. The amine is first converted to a diazonium salt using sodium nitrite (B80452) (NaNO2) in the presence of a strong acid. Subsequent treatment of the diazonium salt with potassium iodide (KI) would replace the diazonium group with iodine, furnishing 2-bromo-1-iodo-4-(trifluoromethyl)benzene. sobekbio.com While this provides a related structure, a similar sequence could be envisioned for the difluoromethyl analogue.

An alternative sequential approach could start from a difluoromethyl-containing precursor and introduce the halogens in a stepwise manner. For instance, starting with 4-(difluoromethyl)aniline, one could perform a regioselective bromination followed by a Sandmeyer iodination. The directing effects of the amine and difluoromethyl groups would need to be carefully considered to achieve the desired 2,4,1-substitution pattern. The synthesis of other complex haloarenes, such as 1-bromo-2-chloro-3-fluoro-4-iodobenzene, has been achieved using a one-pot diazotization and iodination method starting from the corresponding aniline, a technique that enhances safety and yield by avoiding the isolation of the diazonium salt. google.com

Comparative Analysis of Synthetic Routes for Optimizing Efficiency and Selectivity

Choosing an optimal synthetic route for 2-Bromo-4-(difluoromethyl)-1-iodobenzene requires a comparative analysis of the radical difluoromethylation and sequential functionalization strategies. Each approach presents a distinct set of advantages and disadvantages related to efficiency, selectivity, and practicality.

Route A: Late-Stage Radical Difluoromethylation

Concept: Introduce the -CF2H group at a late stage onto a pre-formed 2-bromo-1-iodobenzene scaffold.

Advantages: Potentially shorter synthetic sequence if the dihaloarene precursor is commercially available or easily synthesized. Modern catalytic methods often exhibit high functional group tolerance. rsc.org

Disadvantages: The primary challenge is regioselectivity. Given the higher reactivity of the C–I bond compared to the C–Br bond, the reaction would likely yield 2-bromo-1-(difluoromethyl)benzene rather than the desired product. Achieving the target isomer would require a precursor like 1,3-dibromo-5-iodobenzene, which presents its own synthetic challenges.

Route B: Sequential Functionalization

Concept: Build the molecule step-by-step, controlling the introduction of each substituent.

Advantages: Offers superior control over regiochemistry. The position of each functional group is determined by the reaction sequence and the directing effects of existing substituents, minimizing the formation of unwanted isomers. This approach is generally more predictable and reliable.

Table 2: Comparative Analysis of Synthetic Strategies

| Feature | Route A: Radical Difluoromethylation | Route B: Sequential Functionalization |

|---|---|---|

| Number of Steps | Fewer (potentially 1-2 steps from precursor) | More (typically 3-5 steps) |

| Regioselectivity | Potentially poor; controlled by inherent bond reactivity. | High; controlled by directing groups and reaction sequence. |

| Overall Yield | Dependent on precursor availability and coupling efficiency. | Can be lower due to multiple steps. |

| Starting Materials | Requires a specific dihalo- or trihaloarene precursor. | Starts from simpler, often more available materials. |

| Scalability | Catalytic nature is amenable to scale-up, but reagents can be costly. | Well-established reactions, but some (e.g., Sandmeyer) have scale-up challenges. |

Ultimately, the sequential functionalization strategy appears more feasible and reliable for the unambiguous synthesis of 2-Bromo-4-(difluoromethyl)-1-iodobenzene, as it provides definitive control over the substitution pattern.

Advancements in Scalable Synthesis and Process Chemistry for Halogenated Arenes

The industrial production of complex halogenated arenes, which are vital intermediates in the pharmaceutical and agrochemical industries, demands synthetic routes that are not only efficient but also scalable, safe, and environmentally sustainable. acs.orgnih.gov

Recent advancements have focused on moving away from traditional stoichiometric reagents toward more sustainable catalytic processes. Palladium-catalyzed C-H halogenation, for example, has emerged as a powerful tool for preparing a variety of aryl halides under milder conditions and with higher selectivity than classical methods. rhhz.net This strategy can reduce the number of synthetic steps by directly functionalizing a C-H bond, thereby improving atom economy and reducing waste. While direct C-H difluoromethylation is still an evolving field, its potential for streamlining syntheses is significant.

For halogenation steps, the use of enzymatic catalysts, or halogenases, is a growing area of interest. acs.orgnih.gov These enzymes can offer unparalleled regioselectivity under mild, aqueous conditions, presenting a green alternative to traditional methods that often use hazardous reagents. acs.org

In process chemistry, safety and efficiency are paramount. For reactions like the Sandmeyer reaction, which involves potentially unstable diazonium intermediates, modern process development focuses on continuous flow reactors. Flow chemistry can significantly improve safety by minimizing the amount of hazardous material present at any given time and allowing for better control over reaction temperature and mixing. One-pot procedures that combine diazotization and the subsequent substitution, as seen in some modern syntheses of polyhalogenated benzenes, also improve operational safety and efficiency by avoiding the isolation of intermediates. google.com

The development of scalable routes for compounds like 2-Bromo-4-(difluoromethyl)-1-iodobenzene will likely involve a hybrid approach, combining the reliability of sequential synthesis with modern catalytic methods and process technologies to ensure efficiency, safety, and cost-effectiveness on an industrial scale.

Exploration of the Reactivity and Mechanistic Pathways of 2 Bromo 4 Difluoromethyl 1 Iodobenzene

Differential Reactivity of Halogen Atoms (Bromine vs. Iodine) on the Aromatic Ring

The presence of both bromine and iodine on the same aromatic ring presents opportunities for selective functionalization, primarily driven by the differing carbon-halogen bond strengths (C-I < C-Br) and their reactivity in various reaction manifolds.

Preferential Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

In the realm of transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This difference is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of reactions such as Suzuki-Miyaura and Sonogashira couplings. This chemoselectivity allows for the iodine atom to be selectively replaced while leaving the bromine atom intact for subsequent transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. Both bromine and iodine are deactivating groups but are ortho-, para-directing due to their ability to donate lone-pair electron density via resonance. The difluoromethyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive effect.

When considering the combined directing effects of the substituents on 2-bromo-4-(difluoromethyl)-1-iodobenzene, the potential sites for electrophilic attack are the two vacant positions on the ring (C3 and C5). The directing effects of the three groups are as follows:

Iodo group (at C1): directs ortho (to C2, which is blocked) and para (to C4, which is blocked).

Bromo group (at C2): directs ortho (to C1 and C3) and para (to C5).

Difluoromethyl group (at C4): directs meta (to C2 and C6, which are blocked).

Based on this analysis, the bromine atom directs an incoming electrophile to positions C3 and C5. The iodine atom's directing influence is largely blocked. The difluoromethyl group does not direct to any of the open positions. Therefore, electrophilic substitution would likely occur at positions 3 and 5, with the specific outcome potentially influenced by steric hindrance and the precise nature of the electrophile and reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Chemistry of 2-Bromo-4-(difluoromethyl)-1-iodobenzene

The differential reactivity of the C-I and C-Br bonds is most prominently exploited in sequential transition metal-catalyzed cross-coupling reactions, allowing for the stepwise introduction of different molecular fragments.

Suzuki-Miyaura Cross-Coupling Reactions with Diverse Boronic Acid Partners

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, can be performed selectively at the C-I position of 2-bromo-4-(difluoromethyl)-1-iodobenzene. Milder reaction conditions, including lower temperatures and specific palladium catalyst/ligand systems, favor the exclusive reaction at the more labile iodinated site. The resulting bromo-difluoromethyl-biaryl product can then undergo a second Suzuki-Miyaura coupling at the C-Br position, often under more forcing conditions, to introduce a different boronic acid partner.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(difluoromethyl)-1-iodobenzene (Data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the performed searches.)

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2-Bromo-4-(difluoromethyl)-1,1'-biphenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 2-Bromo-4'methoxy-4-(difluoromethyl)-1,1'-biphenyl | 92 |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 70 | 2-(2-Bromo-4-(difluoromethyl)phenyl)thiophene | 88 |

Interactive Data Table

Sonogashira Cross-Coupling Reactions with Terminal Alkynes

Similarly to the Suzuki-Miyaura reaction, the Sonogashira coupling, which forms a carbon-carbon bond between an organohalide and a terminal alkyne, demonstrates high selectivity for the C-I bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The selective coupling at the iodine position allows for the synthesis of 2-bromo-4-(difluoromethyl)-1-(alkynyl)benzene derivatives, which are valuable intermediates for further synthetic elaborations.

Table 2: Illustrative Sonogashira Cross-Coupling of 2-Bromo-4-(difluoromethyl)-1-iodobenzene (Data is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the performed searches.)

| Entry | Terminal Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 1-(2-Bromo-4-(difluoromethyl)phenyl)-2-phenylethyne | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | (2-(2-Bromo-4-(difluoromethyl)phenyl)ethynyl)trimethylsilane | 95 |

| 3 | 1-Hexyne | PdCl₂(MeCN)₂ | CuI | Piperidine | DMF | 40 | 1-Bromo-5-(difluoromethyl)-2-(hex-1-yn-1-yl)benzene | 87 |

Interactive Data Table

Heck Cross-Coupling Reactions with Olefins

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, coupling aryl halides with olefins in the presence of a palladium catalyst. nih.gov For 2-Bromo-4-(difluoromethyl)-1-iodobenzene, the significant difference in bond strength and reactivity between the C-I and C-Br bonds allows for highly selective transformations. The C-I bond is considerably weaker and more susceptible to oxidative addition to a Pd(0) center than the C-Br bond. This reactivity differential enables selective olefination at the iodine-bearing position while leaving the bromine atom intact for subsequent functionalization.

The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the vinylated product and regenerate the active catalyst. researchgate.net By carefully controlling reaction conditions, such as temperature and catalyst choice, the reaction can be directed exclusively to the iodo-position.

Table 1: Representative Conditions for Selective Heck Coupling This table is illustrative, based on general principles of Heck reactions with dihalogenated arenes. Specific yields for the named substrate may vary.

| Olefin Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-100 | 1-Bromo-3-(difluoromethyl)-4-styrylbenzene |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | Methyl (E)-3-(2-bromo-5-(difluoromethyl)phenyl)acrylate |

Negishi Cross-Coupling Reactions with Organozinc Reagents

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, utilizing organozinc reagents with organic halides under palladium catalysis. Organozinc compounds are valued for their high functional group tolerance and reactivity. mdpi.com Similar to the Heck reaction, the Negishi coupling of 2-Bromo-4-(difluoromethyl)-1-iodobenzene demonstrates high chemoselectivity.

The established reactivity order for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl. nih.gov This hierarchy allows for the selective coupling of organozinc reagents at the C-I bond. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to Pd(0), transmetalation with the organozinc reagent, and reductive elimination to furnish the coupled product. This selectivity preserves the C-Br bond, offering a handle for further diversification of the molecular scaffold.

Table 2: Examples of Selective Negishi Cross-Coupling This table presents hypothetical examples based on established Negishi coupling principles.

| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 2-Bromo-4-(difluoromethyl)-1,1'-biphenyl |

| Ethylzinc bromide | Pd₂(dba)₃ / SPhos | Dioxane | 80 | 1-Bromo-4-ethyl-2-(difluoromethyl)benzene |

Buchwald-Hartwig Amination Reactions for C-N Bond Formation

The formation of carbon-nitrogen bonds is pivotal in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, has become a premier method for this transformation due to its broad substrate scope and functional group tolerance. libretexts.orgwikipedia.org

When applied to 2-Bromo-4-(difluoromethyl)-1-iodobenzene, this reaction again exploits the differential reactivity of the two halogen substituents. The C-I bond undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond, enabling the selective introduction of a primary or secondary amine at the 1-position. researchgate.net The choice of palladium precatalyst, phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos), and base is crucial for achieving high efficiency and selectivity.

Table 3: Selective Buchwald-Hartwig Amination Examples This table is illustrative and based on general procedures for selective amination.

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90-110 | 4-(2-Bromo-5-(difluoromethyl)phenyl)morpholine |

| Aniline (B41778) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | N-(2-Bromo-5-(difluoromethyl)phenyl)aniline |

Other Palladium-Catalyzed Transformations and Their Scope

The versatility of palladium catalysis extends beyond the aforementioned reactions, with the selective reactivity of 2-Bromo-4-(difluoromethyl)-1-iodobenzene being a recurring theme.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, co-catalyzed by palladium and copper. For dihaloarenes like 1-bromo-4-iodobenzene (B50087), the coupling occurs selectively at the more reactive iodide position, a principle that applies directly to the title compound. organic-chemistry.orglibretexts.org This allows for the synthesis of arylalkynes while retaining the bromo substituent.

Suzuki Coupling: The Suzuki reaction, which couples aryl halides with organoboron compounds, is one of the most widely used cross-coupling methods. Studies on 1-bromo-4-iodobenzene have confirmed that selective coupling with boronic acids can be achieved at the C-I bond under appropriate conditions. rsc.org

Stille Coupling: This reaction utilizes organostannanes as coupling partners. The Stille reaction is known for its tolerance of a wide array of functional groups and follows the same reactivity trend (I > Br), permitting selective functionalization. organic-chemistry.orgcore.ac.uk

Cyanation: The introduction of a nitrile group can be achieved via palladium-catalyzed cyanation using cyanide sources like zinc cyanide or potassium ferrocyanide. researchgate.netccspublishing.org.cn The higher reactivity of the C-I bond allows for the selective synthesis of 2-bromo-4-(difluoromethyl)benzonitrile.

These examples underscore the power of 2-Bromo-4-(difluoromethyl)-1-iodobenzene as a building block, where the two different halogens can be addressed sequentially in various palladium-catalyzed reactions to construct complex molecular architectures.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type processes)

While palladium catalysis dominates modern cross-coupling, copper-catalyzed reactions, particularly Ullmann-type couplings, remain relevant for certain transformations, such as the formation of diaryl ethers, sulfides, and amines. core.ac.uk The classic Ullmann reaction typically involves harsher conditions (high temperatures) and stoichiometric amounts of copper. core.ac.ukmdpi.com

In the context of 2-Bromo-4-(difluoromethyl)-1-iodobenzene, copper-catalyzed couplings can also be employed. The selectivity between the C-I and C-Br bonds in Ullmann reactions is generally less pronounced than in palladium-catalyzed systems, but selective activation of the C-I bond is often still feasible under carefully controlled conditions. These reactions can be used to form C-O, C-S, and C-N bonds. For instance, coupling with a phenol (B47542) in the presence of a copper catalyst and a base would selectively yield a diaryl ether at the iodo-position.

Transformations Involving the Difluoromethyl Moiety

Functionalization and Derivatization of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is not merely a spectator in chemical reactions; it possesses unique reactivity that allows for further molecular elaboration. The two electron-withdrawing fluorine atoms render the hydrogen atom on the difluoromethyl carbon significantly acidic.

This acidity allows for deprotonation by a strong base (e.g., lithium diisopropylamide, LDA) to generate an α,α-difluorobenzyl carbanion. researchgate.net This nucleophilic intermediate can then be trapped by a variety of electrophiles, enabling the synthesis of a diverse range of derivatives. For example, reaction with aldehydes or ketones yields difluorinated alcohol derivatives, while quenching with silyl (B83357) halides provides silylated products. researchgate.net

Alternatively, the difluoromethyl group can participate in radical reactions. Under photoredox or other radical-initiating conditions, the C-H bond can be cleaved to form an α,α-difluorobenzyl radical. libretexts.org This radical species can then engage in various transformations, such as addition to alkenes or other radical trapping processes, providing a complementary pathway for functionalization.

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| 2-Bromo-4-(difluoromethyl)-1-iodobenzene |

| 1-Bromo-3-(difluoromethyl)-4-styrylbenzene |

| Methyl (E)-3-(2-bromo-5-(difluoromethyl)phenyl)acrylate |

| 1-(2-Bromo-5-(difluoromethyl)phenyl)oct-1-ene |

| 2-Bromo-4-(difluoromethyl)-1,1'-biphenyl |

| 1-Bromo-4-ethyl-2-(difluoromethyl)benzene |

| 2-(2-Bromo-5-(difluoromethyl)phenyl)thiophene |

| 4-(2-Bromo-5-(difluoromethyl)phenyl)morpholine |

| N-(2-Bromo-5-(difluoromethyl)phenyl)aniline |

| N-(2-Bromo-5-(difluoromethyl)phenyl)hexan-1-amine |

| 1-bromo-4-iodobenzene |

Stability and Reactivity of the Difluoromethyl Group in Diverse Chemical Environments

The difluoromethyl (CF2H) group is a critical determinant of the chemical behavior of 2-bromo-4-(difluoromethyl)-1-iodobenzene. Its stability and reactivity are highly dependent on the reaction conditions and the nature of the interacting chemical species.

The C-F bonds within the difluoromethyl group are exceptionally strong, rendering the group highly stable under many conditions. This stability is a hallmark of many fluorinated organic molecules and contributes to their utility in materials science and medicinal chemistry. However, the hydrogen atom of the CF2H group imparts a degree of reactivity not seen in its trifluoromethyl (CF3) counterpart. This C-H bond is acidic enough to be abstracted by strong bases, leading to the formation of a difluoromethyl anion. This anionic species can then participate in various nucleophilic reactions.

The electronic nature of the difluoromethyl group is predominantly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org This inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution. The influence of the CF2H group on the reactivity of the attached benzene ring is significant. Compared to a non-fluorinated methyl group, the difluoromethyl group's electron-withdrawing nature can influence the regioselectivity of reactions involving the aryl halides.

Radical Reactions and Single Electron Transfer Processes Utilizing the Compound

The presence of two distinct halogen atoms on the aromatic ring of 2-bromo-4-(difluoromethyl)-1-iodobenzene opens up avenues for radical and single-electron transfer (SET) reactions. These processes are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Radical reactions can be initiated through various methods, including the use of radical initiators or photoredox catalysis. In the context of 2-bromo-4-(difluoromethyl)-1-iodobenzene, the weaker carbon-iodine bond is more susceptible to homolytic cleavage than the carbon-bromine bond, allowing for the selective generation of an aryl radical at the C1 position. This selectivity is a key advantage in designing synthetic routes. The resulting aryl radical can then be trapped by a variety of radical acceptors to form new chemical bonds.

Single-electron transfer (SET) mechanisms represent another important reaction pathway. organic-chemistry.orgyoutube.com In an SET process, an electron is transferred from a donor to the aryl halide, forming a radical anion. This intermediate can then fragment, cleaving the carbon-halogen bond to generate an aryl radical and a halide anion. The relative reduction potentials of the C-I and C-Br bonds will dictate the site of the initial electron transfer, with the C-I bond being the more likely site of reduction. This allows for selective functionalization at the iodine-bearing carbon. Such processes are often key in transition-metal-free cross-coupling reactions. rsc.orgresearchgate.net

Mechanistic Investigations of Key Transformations and Intermediate Characterization

Understanding the detailed mechanisms of reactions involving 2-bromo-4-(difluoromethyl)-1-iodobenzene is crucial for optimizing reaction conditions and predicting product outcomes. This involves a combination of kinetic studies and computational modeling to characterize reaction intermediates and transition states.

One of the most important transformations for this compound is the transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Heck, or Sonogashira couplings. researchgate.netijpcsonline.comrsc.org The differential reactivity of the C-I and C-Br bonds is a central theme in the mechanistic investigation of these reactions. The oxidative addition of a low-valent transition metal catalyst (e.g., palladium(0)) is the initial and often rate-determining step. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition will preferentially occur at the C-I bond. researchgate.net This allows for selective coupling at this position while leaving the C-Br bond intact for subsequent transformations.

The general mechanism for a palladium-catalyzed cross-coupling reaction at the C-I position would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura): The organoboron reagent transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Kinetic studies are instrumental in elucidating the mechanism of a reaction by providing information about the reaction rate and its dependence on the concentration of reactants, catalysts, and other species. For the cross-coupling reactions of 2-bromo-4-(difluoromethyl)-1-iodobenzene, kinetic analysis can help to determine the rate-determining step and the influence of the difluoromethyl group on the reaction rate.

For example, by monitoring the reaction progress under different concentrations of the aryl halide, the coupling partner, the catalyst, and the base, a rate law can be established. This rate law can provide evidence for the proposed mechanism. For instance, if the reaction is first-order in the aryl halide and zero-order in the coupling partner, it would suggest that the oxidative addition is the rate-determining step.

Comparing the reaction rates of 2-bromo-4-(difluoromethyl)-1-iodobenzene with analogous compounds lacking the difluoromethyl group or having a different halogen substitution pattern can quantify the electronic and steric effects of these substituents.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 3.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the principles of kinetic studies.

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. nih.govresearchgate.netrsc.org Density functional theory (DFT) is a commonly used method to calculate the energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. mdpi.com

For 2-bromo-4-(difluoromethyl)-1-iodobenzene, computational studies can be employed to:

Model the geometries and electronic structures of the starting material and key intermediates.

Calculate the activation energies for competing reaction pathways, such as oxidative addition at the C-I versus the C-Br bond. This can provide a theoretical basis for the observed selectivity.

Investigate the nature of transition states to understand the bonding changes that occur during the reaction.

Predict the influence of the difluoromethyl group on the stability of intermediates and the height of energy barriers.

By combining the insights from kinetic studies and computational chemistry, a comprehensive understanding of the reactivity and mechanistic pathways of 2-bromo-4-(difluoromethyl)-1-iodobenzene can be achieved.

Strategic Applications of 2 Bromo 4 Difluoromethyl 1 Iodobenzene in Complex Molecule Synthesis

Role as a Versatile Building Block for Diversified Aromatic and Heteroaromatic Scaffolds

The intrinsic chemical properties of 2-Bromo-4-(difluoromethyl)-1-iodobenzene make it an invaluable starting material for the synthesis of a wide array of complex organic molecules. The presence of both a bromine and an iodine atom on the aromatic ring is particularly advantageous, as the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

This "one-pot" or sequential approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular frameworks that are often found in pharmaceuticals, agrochemicals, and advanced materials. For instance, the iodo group can be selectively targeted in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations to introduce a first point of diversity. The resulting brominated intermediate can then undergo a second, distinct cross-coupling reaction to install a different functional group at the bromine position. This modular approach provides access to a vast chemical space from a single, readily available precursor.

Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems with Precision

The precise control over the introduction of multiple functional groups is a key challenge in organic synthesis. 2-Bromo-4-(difluoromethyl)-1-iodobenzene offers a robust solution to this challenge. The predictable and differential reactivity of its halogen atoms allows for the regioselective construction of highly substituted aromatic systems.

For example, a Sonogashira coupling can be performed selectively at the iodo position to introduce an alkyne moiety. The remaining bromo group can then be utilized in a subsequent Suzuki coupling to forge a new carbon-carbon bond with a boronic acid derivative. This stepwise functionalization ensures that each new substituent is installed at a specific and predetermined position on the aromatic ring, avoiding the formation of undesired isomers and simplifying purification processes.

Furthermore, the difluoromethyl group (CHF2) is a valuable bioisostere for hydroxyl and thiol groups in medicinal chemistry. Its presence on the scaffold from the outset allows for the synthesis of drug-like molecules with improved metabolic stability and pharmacokinetic properties. The ability to precisely construct these polyfunctionalized systems is therefore of paramount importance in the development of new therapeutic agents.

Precursor in the Synthesis of Advanced Chemical Entities with Specific Architectural Features

The utility of 2-Bromo-4-(difluoromethyl)-1-iodobenzene extends beyond simple cross-coupling reactions. It serves as a key precursor for the synthesis of more complex, fused heterocyclic systems and other advanced chemical entities with specific and often rigid, three-dimensional architectures.

Following initial functionalization at the iodo and bromo positions, the newly introduced substituents can be designed to participate in intramolecular cyclization reactions. For instance, the introduction of an ortho-alkynyl group via Sonogashira coupling at the 2-position (originally bearing the bromine) and a suitable nucleophile at the 1-position (originally bearing the iodine) can set the stage for a cyclization event to form a substituted benzofuran (B130515) or indole (B1671886) ring system. The difluoromethyl group at the 4-position can further influence the electronic properties and biological activity of the final heterocyclic product.

Sequential and Orthogonal Functionalization Strategies for Modular Synthesis

The concept of sequential and orthogonal functionalization is central to the strategic application of 2-Bromo-4-(difluoromethyl)-1-iodobenzene. The differential reactivity of the C-I and C-Br bonds under various catalytic conditions allows for a modular and highly convergent synthetic approach.

Table 1: Orthogonal Reactivity in Cross-Coupling Reactions

| Coupling Reaction | Reactive Site | Typical Conditions |

| Sonogashira Coupling | C-I | Pd(PPh₃)₄, CuI, Et₃N, Room Temp. |

| Suzuki Coupling | C-I | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C |

| Buchwald-Hartwig Amination | C-I | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C |

| Suzuki Coupling | C-Br | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C |

| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C |

This tabulated data illustrates the principle of orthogonality, where distinct reaction conditions can be employed to selectively target either the iodo or bromo substituent. This allows for a "plug-and-play" approach to molecular design, where different building blocks can be systematically introduced in a predetermined order to generate a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Integration into Multi-Step Synthetic Sequences for Complex Target Molecules

The true power of 2-Bromo-4-(difluoromethyl)-1-iodobenzene is realized when it is integrated into longer, multi-step synthetic sequences for the construction of complex and biologically active target molecules. Its role as an early-stage intermediate allows for the efficient and convergent assembly of key fragments.

Theoretical and Computational Studies Pertaining to 2 Bromo 4 Difluoromethyl 1 Iodobenzene

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 2-bromo-4-(difluoromethyl)-1-iodobenzene would be fundamentally investigated using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations would elucidate the distribution of electron density within the molecule, highlighting the influence of the bromo, iodo, and difluoromethyl substituents on the benzene (B151609) ring.

Molecular Orbital (MO) theory would be applied to understand the molecule's frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are crucial for predicting the molecule's chemical reactivity and its behavior in electronic transitions. For a molecule with multiple halogen substituents, the interplay between the electron-withdrawing inductive effects and the electron-donating resonance effects of the halogens, along with the strong inductive effect of the difluoromethyl group, would significantly shape the MO landscape.

Table 1: Hypothetical Molecular Orbital Properties of 2-Bromo-4-(difluoromethyl)-1-iodobenzene

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Relatively low | The presence of multiple electron-withdrawing groups (Br, I, CHF2) would stabilize the HOMO, lowering its energy. |

| LUMO Energy | Relatively low | The electron-withdrawing nature of the substituents would also lower the energy of the LUMO, making the molecule a potential electron acceptor. |

| HOMO-LUMO Gap | Moderate | The gap would be influenced by the balance of inductive and resonance effects, impacting the molecule's kinetic stability and UV-Vis absorption properties. |

| HOMO Distribution | Primarily on the benzene ring and the iodine atom | Iodine, being the most polarizable halogen, would likely contribute significantly to the HOMO. |

| LUMO Distribution | Distributed across the aromatic ring with significant localization on the C-I and C-Br bonds | These are often the sites for nucleophilic attack or reductive processes. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict the reactivity of 2-bromo-4-(difluoromethyl)-1-iodobenzene. Reactivity descriptors derived from DFT, such as electrostatic potential maps, Fukui functions, and local softness indices, would identify the most probable sites for electrophilic and nucleophilic attack.

The regioselectivity of reactions, such as metal-halogen exchange or cross-coupling reactions, can be predicted by analyzing the relative stabilities of potential intermediates. Given the different reactivities of C-I and C-Br bonds, computational studies could determine the conditions favoring selective reaction at one site over the other. The C-I bond is generally more reactive than the C-Br bond in many cross-coupling reactions.

Stereoselectivity is not directly applicable to the planar aromatic ring itself, but would be relevant if reactions at the difluoromethyl group were considered, or if the molecule were to be used as a ligand in asymmetric catalysis.

Conformational Analysis and Intermolecular Interactions

While the benzene ring is rigid, the difluoromethyl group has rotational freedom. Conformational analysis would focus on the rotation around the C-C bond connecting the difluoromethyl group to the benzene ring. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable conformer(s) and the energy barriers between them. This is influenced by steric and electronic interactions between the C-H and C-F bonds of the difluoromethyl group and the adjacent iodine atom.

The study of intermolecular interactions is crucial for understanding the solid-state packing and bulk properties of the compound. The molecule can participate in several types of non-covalent interactions:

Halogen Bonding: The iodine and bromine atoms have regions of positive electrostatic potential (σ-holes) which can interact with Lewis bases.

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be used to characterize and quantify these interactions.

Development of Predictive Models for Related Polyhalogenated Difluoromethylated Aryl Systems

Data from the computational study of 2-bromo-4-(difluoromethyl)-1-iodobenzene could contribute to the development of broader predictive models. By systematically studying a series of related polyhalogenated difluoromethylated aryl systems, Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models could be constructed.

These models would use calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) to predict physical properties (e.g., boiling point, solubility) or chemical reactivity for new, yet-to-be-synthesized molecules in this class. Such models are valuable in materials science and medicinal chemistry for the rational design of compounds with desired properties, potentially reducing the need for extensive experimental work.

Future Prospects and Emerging Research Trajectories for 2 Bromo 4 Difluoromethyl 1 Iodobenzene Chemistry

Development of Novel Catalytic Systems and Methodologies for Derivatization

The derivatization of 2-bromo-4-(difluoromethyl)-1-iodobenzene is primarily centered around cross-coupling reactions, leveraging the differential reactivity of the C-I and C-Br bonds. Future research is actively pursuing the development of more sophisticated and efficient catalytic systems to further enhance the selectivity and scope of these transformations.

The selective functionalization of the carbon-iodine bond is typically favored in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, owing to its lower bond dissociation energy compared to the carbon-bromine bond. Emerging research is focused on designing novel ligands and palladium catalysts that can operate under milder conditions with lower catalyst loadings, improving the economic and environmental viability of these processes. Furthermore, the development of catalytic systems that allow for the sequential and selective activation of both the C-I and C-Br bonds in a one-pot fashion is a significant area of interest. This would streamline synthetic routes and avoid intermediate purification steps.

Another promising avenue is the exploration of alternative metal catalysts, such as copper, nickel, and iron, which are more abundant and less expensive than palladium. While these metals have shown promise in cross-coupling reactions, their application to the selective functionalization of polyhalogenated arenes like 2-bromo-4-(difluoromethyl)-1-iodobenzene is still in its nascent stages. The development of robust and selective catalytic systems based on these earth-abundant metals would represent a significant advancement in the sustainable synthesis of complex molecules derived from this building block.

Table 1: Comparison of Potential Catalytic Systems for Derivatization

| Catalytic System | Target Bond | Key Advantages | Emerging Research Focus |

| Palladium-based | C-I > C-Br | High reactivity and selectivity | Lower catalyst loadings, milder conditions, sequential C-I/C-Br activation |

| Copper-based | C-I / C-Br | Low cost, high abundance | Improving selectivity for polyhalogenated substrates |

| Nickel-based | C-I / C-Br | Low cost, unique reactivity | Ligand design for enhanced selectivity and functional group tolerance |

| Iron-based | C-I / C-Br | Very low cost, environmentally benign | Overcoming challenges with catalyst stability and reaction scope |

Application in Sustainable and Green Chemistry Methodologies and Flow Chemistry Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2-bromo-4-(difluoromethyl)-1-iodobenzene, this translates to the development of processes that minimize waste, use less hazardous solvents, and are more energy-efficient. A key area of development is the transition from traditional batch processing to continuous flow chemistry.

Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for highly exothermic or hazardous reactions. The application of flow chemistry to the derivatization of 2-bromo-4-(difluoromethyl)-1-iodobenzene could lead to higher yields, reduced reaction times, and the potential for in-line purification and analysis. Research in this area is focused on developing robust packed-bed reactors with immobilized catalysts, which would allow for catalyst recycling and minimize metal contamination in the final products.

Furthermore, the exploration of greener reaction media, such as water, supercritical fluids, or bio-based solvents, is a critical aspect of sustainable chemistry. While the solubility of 2-bromo-4-(difluoromethyl)-1-iodobenzene in these media can be challenging, the use of surfactants or phase-transfer catalysts in flow systems could overcome these limitations.

Expansion of Synthetic Utility Beyond Current Paradigms (e.g., supramolecular chemistry, materials science precursors)

The unique electronic properties conferred by the difluoromethyl group, combined with the potential for diverse functionalization at the bromine and iodine positions, make 2-bromo-4-(difluoromethyl)-1-iodobenzene an attractive precursor for advanced materials.

In materials science, this compound can serve as a key building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The difluoromethyl group can enhance the electron-accepting properties and improve the stability of the resulting materials. The ability to introduce different functional groups via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials.

In the realm of supramolecular chemistry, the halogen atoms of 2-bromo-4-(difluoromethyl)-1-iodobenzene can participate in halogen bonding interactions. This non-covalent interaction can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as liquid crystals and organic frameworks. The strength and directionality of halogen bonds can be modulated by the nature of the substituents on the aromatic ring, offering a powerful tool for crystal engineering and the design of functional supramolecular materials.

Exploration of its Role in Modular Assembly Processes and High-Throughput Synthesis

The concept of modular assembly, where complex molecules are constructed from a set of pre-functionalized building blocks, is a cornerstone of modern drug discovery and materials science. The orthogonal reactivity of the iodo and bromo groups in 2-bromo-4-(difluoromethyl)-1-iodobenzene makes it an ideal scaffold for such modular approaches.

High-throughput synthesis platforms, which enable the rapid generation and screening of large libraries of compounds, are poised to accelerate the exploration of the chemical space accessible from this versatile building block. By combining automated synthesis with high-throughput screening, researchers can quickly identify derivatives with desired biological activities or material properties. The development of robust and reliable reaction conditions for the selective functionalization of 2-bromo-4-(difluoromethyl)-1-iodobenzene is crucial for its successful integration into these platforms.

The future of 2-bromo-4-(difluoromethyl)-1-iodobenzene chemistry will likely involve its use in the automated synthesis of compound libraries for drug discovery, where the difluoromethyl group can act as a bioisostere for other functional groups, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-(difluoromethyl)-1-iodobenzene, and how are intermediates characterized?

- Answer : A common approach involves sequential halogenation and functional group introduction. For example, a Sandmeyer reaction can convert aniline derivatives to aryl halides (e.g., 2-bromo-4-(tert-butyl)aniline to 2-bromo-4-(tert-butyl)-1-iodobenzene with high yield . Halogen-metal exchange reactions (e.g., using isopropylmagnesium chloride) enable regioselective functionalization, followed by coupling reactions like Suzuki-Miyaura for structural diversification . Intermediate characterization relies on NMR spectroscopy and mass spectrometry to confirm regiochemistry and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions and electronic environments. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns, while X-ray crystallography (if applicable) resolves stereoelectronic effects of the difluoromethyl group .

Q. How does the difluoromethyl group influence the compound’s solubility and stability?

- Answer : The difluoromethyl group enhances lipophilicity, improving solubility in organic solvents. Its electron-withdrawing nature stabilizes adjacent electrophilic centers (e.g., iodine), reducing unintended degradation during storage. Solubility can be tuned using co-solvents like DMSO or PEG300, as recommended for structurally similar halogenated aromatics .

Advanced Research Questions

Q. How do bromine and iodine substituents affect regioselectivity in cross-coupling reactions?

- Answer : Bromine’s moderate leaving-group ability facilitates Suzuki-Miyaura couplings, while iodine’s superior reactivity enables sequential functionalization. For example, in a regioselective halogen-metal exchange, iodine’s position directs nucleophilic attack, allowing selective modification of the benzene ring . Computational modeling (DFT) can predict preferential reaction sites based on substituent electronic effects.

Q. What strategies mitigate competing side reactions during functionalization of the difluoromethyl group?

- Answer : Steric shielding via bulky substituents (e.g., tert-butyl groups) minimizes undesired nucleophilic attack on the difluoromethyl carbon. Controlled reaction temperatures (e.g., −78°C for Grignard reactions) suppress radical pathways, while catalysts like palladium with tailored ligands enhance selectivity in coupling steps .

Q. How does the difluoromethyl group modulate biological activity in drug discovery applications?

- Answer : Fluorine’s high electronegativity alters the compound’s electronic profile, enhancing binding affinity to hydrophobic protein pockets. The difluoromethyl group can act as a bioisostere for hydroxyl or methyl groups, improving metabolic stability. Studies on analogous fluorinated compounds show reduced CYP450 enzyme interactions, extending half-life in vivo .

Q. What are the challenges in analyzing halogen-halogen (Br/I) interactions in crystallographic studies?

- Answer : Heavy atoms like iodine create significant electron density, complicating X-ray diffraction resolution. Synchrotron radiation and high-resolution crystallography are often required. For 2-Bromo-4-(difluoromethyl)-1-iodobenzene derivatives, disorder in halogen positions may necessitate restrained refinement protocols .

Methodological Considerations

- Synthetic Optimization : Use kinetic vs. thermodynamic control to prioritize intermediates. For example, low-temperature halogenation favors kinetic products .

- Analytical Workflows : Combine HPLC-MS for purity assessment with 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents .

- Computational Tools : Density Functional Theory (DFT) predicts regiochemical outcomes, while Molecular Dynamics (MD) simulations model solvent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.